molecular formula C15H15NO3 B12222313 N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B12222313
M. Wt: 257.28 g/mol
InChI Key: WEHUOWSUJYQQGN-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxyphenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 3-hydroxyaniline with 3-methylphenoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-3-(3-methylphenoxy)propanamide
  • N-(4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide
  • N-(3-hydroxyphenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the hydroxy and methylphenoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H15NO3/c1-11-4-2-7-14(8-11)19-10-15(18)16-12-5-3-6-13(17)9-12/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

WEHUOWSUJYQQGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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